Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate
CAS No.: 1193386-52-5
Cat. No.: VC3258514
Molecular Formula: C15H17ClN2O3
Molecular Weight: 308.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193386-52-5 |
|---|---|
| Molecular Formula | C15H17ClN2O3 |
| Molecular Weight | 308.76 g/mol |
| IUPAC Name | ethyl 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C15H17ClN2O3/c1-2-20-14(19)10-5-7-18(8-6-10)15-17-12-9-11(16)3-4-13(12)21-15/h3-4,9-10H,2,5-8H2,1H3 |
| Standard InChI Key | UKGWPSXLRJPKIP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl |
Introduction
Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with an ethyl ester and a benzo[d]oxazole moiety, specifically with a chlorine atom at the 5-position of the benzo[d]oxazole ring. The compound's molecular formula is C15H17ClN2O3, and its molecular weight is approximately 308.76 g/mol .
Synthesis
The synthesis of Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate involves several steps, starting with the preparation of the benzo[d]oxazole moiety. This typically involves the reaction of 5-chloro-2-aminophenol with chloroacetyl chloride to form the benzo[d]oxazole ring, followed by its coupling with piperidine-4-carboxylic acid ethyl ester. The specific conditions and reagents used can vary depending on the desired yield and purity .
Comparative Analysis with Similar Compounds
Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate shares structural similarities with other compounds, such as Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate and Ethyl 1-(5-nitrobenzo[d]oxazol-2-yl)piperidine-4-carboxylate. The presence of a chlorine atom in Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate increases its lipophilicity compared to the methyl-substituted analog, potentially affecting its bioavailability and interaction with biological targets .
Data Table: Comparative Features of Similar Compounds
Research Findings and Future Directions
While Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate shows promise due to its structural features, detailed studies on its pharmacokinetics, metabolism, and interactions with specific biological targets are necessary. Investigations into its binding affinity to receptors like serotonin and dopamine could elucidate its mechanism of action and potential therapeutic applications .
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